An In-depth Technical Guide to the Structural Analysis and Characterization of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane
An In-depth Technical Guide to the Structural Analysis and Characterization of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural analysis and characterization of the versatile epoxide compound, 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane. This document, intended for professionals in research and drug development, delves into the essential analytical techniques required to unequivocally confirm the molecule's identity and purity. By integrating foundational chemical principles with advanced analytical methodologies, this guide serves as a practical resource for scientists engaged in the synthesis, quality control, and application of this and structurally related compounds. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering not just procedural steps but also the underlying rationale for experimental choices and data interpretation.
Introduction: The Chemical Significance of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane
2-[(4-Bromo-2-methylphenoxy)methyl]oxirane, a member of the glycidyl ether family, is a molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a reactive oxirane (epoxide) ring, a substituted aromatic moiety, and a flexible ether linkage, makes it a valuable building block for the synthesis of more complex molecules. The presence of a bromine atom and a methyl group on the phenoxy ring further modulates its reactivity and physical properties, offering a handle for diverse chemical transformations.
The epoxide ring is a highly strained three-membered heterocycle, making it susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity is the cornerstone of its utility, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The aromatic portion of the molecule provides a rigid scaffold and can engage in various interactions, including π-stacking, which is often crucial for biological activity.
Given its potential applications in the development of pharmaceuticals, agrochemicals, and specialty polymers, the unambiguous structural confirmation and purity assessment of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane are paramount.[1] This guide outlines a systematic approach to achieve this through the application of modern analytical techniques.
Foundational Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the first step in its characterization. For 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane, these properties provide a baseline for sample handling, experimental design, and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[2] |
| Molecular Weight | 243.09 g/mol | PubChem[2] |
| Monoisotopic Mass | 241.99425 Da | PubChem[2] |
| Appearance | White crystalline powder | Chem-Impex[1] |
| Melting Point | 48-52 °C | Chem-Impex[1] |
These properties are essential for preparing solutions of known concentration for quantitative analysis and for selecting appropriate solvents for spectroscopic measurements.
Core Analytical Techniques for Structural Elucidation
The definitive structural analysis of an organic molecule like 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, their electronic environment, and the number of neighboring protons.
Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals from the solvent itself.
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Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.[3]
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Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.
Expected ¹H NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.3 | d | 1H | Ar-H | Aromatic proton ortho to the ether linkage, deshielded by the electronegative oxygen. |
| ~7.1 | dd | 1H | Ar-H | Aromatic proton meta to the ether linkage and ortho to the bromine atom. |
| ~6.8 | d | 1H | Ar-H | Aromatic proton ortho to the methyl group and meta to the ether linkage. |
| ~4.2 | dd | 1H | O-CH₂ | Diastereotopic proton of the methylene group adjacent to the aromatic ring. |
| ~3.9 | dd | 1H | O-CH₂ | Diastereotopic proton of the methylene group adjacent to the aromatic ring. |
| ~3.3 | m | 1H | Oxirane-CH | Methine proton of the oxirane ring. |
| ~2.8 | dd | 1H | Oxirane-CH₂ | Diastereotopic proton of the methylene group in the oxirane ring. |
| ~2.6 | dd | 1H | Oxirane-CH₂ | Diastereotopic proton of the methylene group in the oxirane ring. |
| ~2.2 | s | 3H | Ar-CH₃ | Protons of the methyl group attached to the aromatic ring. |
Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary slightly.
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.
Experimental Protocol:
The sample preparation is the same as for ¹H NMR. The data acquisition will involve a ¹³C-specific pulse sequence, often with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon.[4]
Expected ¹³C NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | Ar-C-O | Aromatic carbon directly attached to the ether oxygen, significantly deshielded. |
| ~133 | Ar-C | Quaternary aromatic carbon. |
| ~132 | Ar-C-Br | Aromatic carbon bearing the bromine atom. |
| ~130 | Ar-CH | Aromatic methine carbon. |
| ~115 | Ar-CH | Aromatic methine carbon. |
| ~112 | Ar-C | Quaternary aromatic carbon. |
| ~70 | O-CH₂ | Methylene carbon of the ether linkage. |
| ~50 | Oxirane-CH | Methine carbon of the oxirane ring. |
| ~45 | Oxirane-CH₂ | Methylene carbon of the oxirane ring. |
| ~16 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |
Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary slightly.[5]
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Experimental Protocol:
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Employ a suitable ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation, while softer ionization methods like Electrospray Ionization (ESI) are excellent for determining the molecular ion.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Mass Spectral Data:
The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.[6]
| m/z Value | Ion | Significance |
| 242/244 | [M]⁺ | Molecular ion peak, confirming the molecular weight. The M+2 peak is due to the ⁸¹Br isotope. |
| 185/187 | [M - C₃H₅O]⁺ | Fragment resulting from the loss of the glycidyl group. |
| 157/159 | [M - C₃H₅O₂]⁺ | Fragment corresponding to the bromomethylphenoxy cation. |
| 57 | [C₃H₅O]⁺ | Glycidyl cation, a characteristic fragment for glycidyl ethers. |
Caption: Workflow for Infrared Spectroscopy analysis.
Advanced Structural Confirmation: X-ray Crystallography
For a definitive, three-dimensional structural elucidation, single-crystal X-ray diffraction is the gold standard. This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Experimental Protocol:
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Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound, often by slow evaporation of the solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions. [7] While X-ray crystallography provides unparalleled detail, obtaining suitable crystals can be a significant challenge. However, when successful, it provides irrefutable proof of the molecular structure.
Conclusion: A Multi-faceted Approach to Structural Validation
The comprehensive characterization of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane necessitates a synergistic approach, integrating data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Each technique provides complementary information, and together they build a robust and self-validating case for the compound's structure and purity. For absolute stereochemical and conformational analysis, X-ray crystallography remains the ultimate tool. This guide provides the foundational knowledge and procedural framework for researchers to confidently and accurately characterize this important chemical entity, ensuring the integrity and reproducibility of their scientific endeavors.
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